4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethyl pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ketones as intermediates, which are known for their valuable synthetic properties . The reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution patterns and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: The phenylethyl and trifluoromethyl pyridinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors, while the piperazine ring can interact with various enzymes and proteins . These interactions can lead to specific biological effects, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated piperazines and pyridines, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Pyridinium salts: These salts have similar structural features and are used in various chemical and biological applications.
Uniqueness
What sets 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one apart is its specific combination of functional groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and efficiency .
Properties
IUPAC Name |
4-(2-phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(6-8-22-16)24-11-10-23(13-17(24)25)9-7-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBRKPRVUZLMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CCC2=CC=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.